2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.:
Cat. No.: VC15134305
Molecular Formula: C23H20ClFN2O4S
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClFN2O4S |
|---|---|
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C23H20ClFN2O4S/c24-17-4-9-20(10-5-17)31-15-23(28)26-19-8-3-16-2-1-13-27(22(16)14-19)32(29,30)21-11-6-18(25)7-12-21/h3-12,14H,1-2,13,15H2,(H,26,28) |
| Standard InChI Key | VROQKFNWHZSTED-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with a molecular formula of C23H20ClFN2O4S and a molecular weight of 474.9 g/mol . It belongs to the class of substituted acetamides and features a unique structure that includes both a tetrahydroquinoline moiety and a chlorophenoxy group, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-fluorobenzenesulfonyl chloride with appropriate amines to form sulfonamide intermediates, followed by acylation with 2-(4-chlorophenoxy)acetamide. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Potential Applications
This compound is of interest for medicinal chemistry and pharmacological studies due to its complex structure and potential bioactivity. Its classification as a sulfonamide derivative suggests possible roles in drug development, particularly in targeting specific biological pathways. Further studies would be required to elucidate the precise mechanism through biochemical assays and molecular docking studies.
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